molecular formula C19H20N4O2S2 B11002047 N-[(2S)-1-oxo-1-(thiomorpholin-4-yl)propan-2-yl]-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide

N-[(2S)-1-oxo-1-(thiomorpholin-4-yl)propan-2-yl]-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide

Cat. No.: B11002047
M. Wt: 400.5 g/mol
InChI Key: LGBNOEOSPQIBGF-ZDUSSCGKSA-N
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Description

N-[(1S)-1-METHYL-2-OXO-2-(1,4-THIAZINAN-4-YL)ETHYL]-2-(1H-PYRROL-1-YL)-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE is a complex organic compound that features a benzothiazole core, a pyrrole ring, and a thiazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S)-1-METHYL-2-OXO-2-(1,4-THIAZINAN-4-YL)ETHYL]-2-(1H-PYRROL-1-YL)-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole core, followed by the introduction of the pyrrole and thiazine rings through various coupling reactions. Common reagents used in these steps include halogenated intermediates, organometallic reagents, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(1S)-1-METHYL-2-OXO-2-(1,4-THIAZINAN-4-YL)ETHYL]-2-(1H-PYRROL-1-YL)-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenated intermediates, organometallic reagents, and catalysts like palladium or copper complexes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[(1S)-1-METHYL-2-OXO-2-(1,4-THIAZINAN-4-YL)ETHYL]-2-(1H-PYRROL-1-YL)-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[(1S)-1-METHYL-2-OXO-2-(1,4-THIAZINAN-4-YL)ETHYL]-2-(1H-PYRROL-1-YL)-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds with a benzothiazole core, such as 2-aminobenzothiazole.

    Pyrrole Derivatives: Compounds containing a pyrrole ring, such as pyrrole-2-carboxylic acid.

    Thiazine Derivatives: Compounds with a thiazine moiety, such as phenothiazine.

Uniqueness

N-[(1S)-1-METHYL-2-OXO-2-(1,4-THIAZINAN-4-YL)ETHYL]-2-(1H-PYRROL-1-YL)-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE is unique due to its combination of three distinct heterocyclic rings, which confer specific chemical and biological properties. This structural complexity allows for diverse applications and interactions with various molecular targets.

Properties

Molecular Formula

C19H20N4O2S2

Molecular Weight

400.5 g/mol

IUPAC Name

N-[(2S)-1-oxo-1-thiomorpholin-4-ylpropan-2-yl]-2-pyrrol-1-yl-1,3-benzothiazole-6-carboxamide

InChI

InChI=1S/C19H20N4O2S2/c1-13(18(25)22-8-10-26-11-9-22)20-17(24)14-4-5-15-16(12-14)27-19(21-15)23-6-2-3-7-23/h2-7,12-13H,8-11H2,1H3,(H,20,24)/t13-/m0/s1

InChI Key

LGBNOEOSPQIBGF-ZDUSSCGKSA-N

Isomeric SMILES

C[C@@H](C(=O)N1CCSCC1)NC(=O)C2=CC3=C(C=C2)N=C(S3)N4C=CC=C4

Canonical SMILES

CC(C(=O)N1CCSCC1)NC(=O)C2=CC3=C(C=C2)N=C(S3)N4C=CC=C4

Origin of Product

United States

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